4-bromo-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether
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Overview
Description
4-bromo-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether is a complex organic compound featuring a bromine atom, a pyrazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as pyridine.
Ether Formation: The final step involves the formation of the ether linkage, typically through a Williamson ether synthesis using an alkoxide and an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
4-bromo-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and pyrazole groups.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-bromopyrazole: Shares the bromine and pyrazole moieties but lacks the sulfonyl and ether groups.
3,5-dimethylpyrazole: Similar pyrazole structure but without the bromine and sulfonyl groups.
Uniqueness
4-bromo-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether is unique due to its combination of bromine, pyrazole, sulfonyl, and ether functionalities, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H15BrN2O3S |
---|---|
Molecular Weight |
359.24 g/mol |
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H15BrN2O3S/c1-4-19-12-6-5-11(14)8-13(12)20(17,18)16-10(3)7-9(2)15-16/h5-8H,4H2,1-3H3 |
InChI Key |
JCNGFMFUORDTQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C(=CC(=N2)C)C |
Origin of Product |
United States |
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